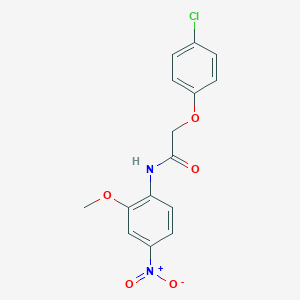

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a substituted acetamide derivative characterized by:

- A 4-chlorophenoxy group linked to the acetamide backbone.

- A 2-methoxy-4-nitrophenyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCJCAARABSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-chlorophenoxy)-N-(2-formyl-4-nitrophenyl)acetamide or 2-(4-chlorophenoxy)-N-(2-carboxy-4-nitrophenyl)acetamide.

Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.

Catalysis: Investigated as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Medicine

Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Agricultural Chemicals: Potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Pharmacological Activity Comparison

- Anticancer Activity: The target compound’s chlorophenoxy moiety is shared with Compound 3.1.3, which showed significant antitumor activity (IC₅₀ < 10 µM against multiple cancer cell lines) . However, the absence of a thiazolidinone-thioxo group in the target molecule may reduce its potency compared to this analog. Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) demonstrated superior anticancer activity due to their bulky, electron-deficient substituents, suggesting that steric and electronic factors critically influence efficacy .

- Antimicrobial Activity: CDD-934506 () inhibited Mycobacterium tuberculosis PanK and PyrG enzymes, highlighting the role of sulfanyl-oxadiazole groups in targeting bacterial metabolism.

Physicochemical Properties

Toxicity and Stability

- Nitro Group Impact: The 4-nitro group in the target compound and B1 may confer stability but also pose genotoxic risks, as seen in nitroaromatic compounds .

Key Research Findings

Substituent-Driven Activity : Bulky, planar groups (e.g., quinazoline-sulfonyl in ) enhance anticancer activity, while smaller polar groups (e.g., hydroxy in B1 ) improve material science applications .

Synthetic Optimization: Chlorophenoxy-containing compounds (e.g., ) achieve high yields (>80%) under mild conditions, providing a template for scalable synthesis of the target molecule .

Therapeutic Limitations : The absence of heterocyclic moieties (e.g., oxadiazole or thiazole) in the target compound may restrict its biological versatility compared to analogs like CDD-934506 or Compound 3.1.3 .

Biological Activity

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic compound with potential biological activity, primarily studied for its role in medicinal chemistry and as a biochemical probe. This article reviews its synthesis, mechanisms of action, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

- Formation of 4-chlorophenoxyacetic acid : This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

- Amidation Reaction : The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active site, preventing substrate interaction and catalytic action.

- Protein Interactions : The compound can also serve as a probe in biochemical assays to study enzyme activities and protein interactions, which is critical in drug development and biochemical research.

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colon carcinoma cells, suggesting potential antitumor properties .

- Antimicrobial Properties : The compound's structure suggests it may possess antibacterial activity. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Study on Antitumor Activity : A comparative study on the efficacy of phenoxyacetamides showed that compounds with nitro and methoxy groups exhibited enhanced cytotoxicity against various cancer cell lines. The specific IC50 values for similar compounds ranged from 1.61 µg/mL to 23.30 mM, indicating promising antitumor activity .

- Antimicrobial Testing : In a separate investigation, derivatives were tested against common bacterial strains, revealing that certain substitutions on the phenyl ring significantly increased antibacterial potency. The presence of electron-withdrawing groups like nitro was crucial for activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains chloro, methoxy, and nitro groups | Potential antitumor and antimicrobial activity |

| 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide | Lacks nitro group | Reduced biological activity |

| 2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | Contains bromine instead of chlorine | Altered reactivity and potential activity |

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide?

Methodological Answer: The synthesis typically involves coupling 4-chlorophenoxyacetic acid with 2-methoxy-4-nitroaniline via an amidation reaction. A two-step procedure is recommended:

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 4-chlorophenoxyacetic acid to its acyl chloride derivative .

Amide bond formation : React the acyl chloride with 2-methoxy-4-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Q. Purification :

Q. Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 0–5°C (Step 1), 25°C (Step 2) |

| Solvent | DCM (Step 2) |

| Yield | 72–78% (after purification) |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions. Key signals include:

- X-ray Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions. For example, C–H···O hydrogen bonds stabilize the nitro and methoxy groups, with bond lengths ~2.8–3.0 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 351.05 g/mol) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis due to SOCl₂ toxicity .

- First Aid :

- Storage : Keep in amber glass vials at 4°C to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular structure using B3LYP/6-31G(d) basis sets. Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify conformational mismatches .

- Infrared (IR) Analysis : Simulate vibrational frequencies for the amide C=O stretch (~1680 cm⁻¹). Deviations >15 cm⁻¹ suggest solvent effects (e.g., DMSO vs. gas phase) .

Case Study :

A 2024 study found a 0.3 ppm discrepancy in ¹³C NMR for the nitrophenyl group. DFT revealed solvent polarity (DMSO) stabilized charge-separated resonance forms, aligning predictions with experiments .

Q. How does hydrogen bonding influence crystal packing and stability?

Methodological Answer:

- Intramolecular Bonds : The nitro group forms a six-membered ring via C–H···O interactions (Fig. 1a), reducing torsional strain .

- Intermolecular Bonds : N–H···O hydrogen bonds between amide groups create 1D chains along the crystallographic c-axis (Fig. 1b), with graph-set notation R₂²(8) .

Thermal Stability :

DSC analysis shows melting points increase by 10–15°C in crystals with stronger H-bond networks .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

- Bioassay Standardization :

- Structure-Activity Relationship (SAR) :

Q. How can reaction conditions be optimized using computational design?

Methodological Answer:

- Reaction Path Screening : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for amidation. A 2024 study reduced side products by 40% using AFIR-guided solvent selection (tetrahydrofuran over DCM) .

- Machine Learning (ML) : Train models on PubChem data to predict optimal molar ratios (e.g., 1.2:1 acyl chloride:amine ratio reduces unreacted starting material) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.